

An In-depth Technical Guide to 1,6-Dibromoisquinolin-3-amine

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Compound of Interest

Compound Name: 1,6-Dibromoisquinolin-3-amine

Cat. No.: B1317267

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CAS Number: 925672-85-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,6-dibromoisquinolin-3-amine**, a halogenated isoquinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related analogs to provide a broader context for its synthesis, reactivity, and potential biological applications.

Core Chemical and Physical Properties

1,6-Dibromoisquinolin-3-amine is a solid aromatic amine featuring a dibromo substitution at the 1 and 6 positions of the isoquinoline ring, with an amino group at the 3-position. The presence of two bromine atoms and an amino group on the isoquinoline scaffold makes it a highly valuable intermediate for the synthesis of diverse molecular architectures.

Table 1: Physicochemical Properties of **1,6-Dibromoisquinolin-3-amine**

Property	Value	Source
CAS Number	925672-85-1	N/A
Molecular Formula	C ₉ H ₆ Br ₂ N ₂	[1]
Molecular Weight	301.96 g/mol	[1]
IUPAC Name	1,6-dibromoisoquinolin-3-amine	[1]
Canonical SMILES	<chem>C1=CC2=C(N=C(C=C2C=C1Br)N)Br</chem>	[1]
InChI Key	QWCRSSNILAZCCN-UHFFFAOYSA-N	[1]
Physical State	Solid (predicted)	N/A
Solubility	Soluble in organic solvents such as ethanol, benzene, and ether (predicted). Insoluble in water (predicted).	N/A

Synthesis and Reactivity

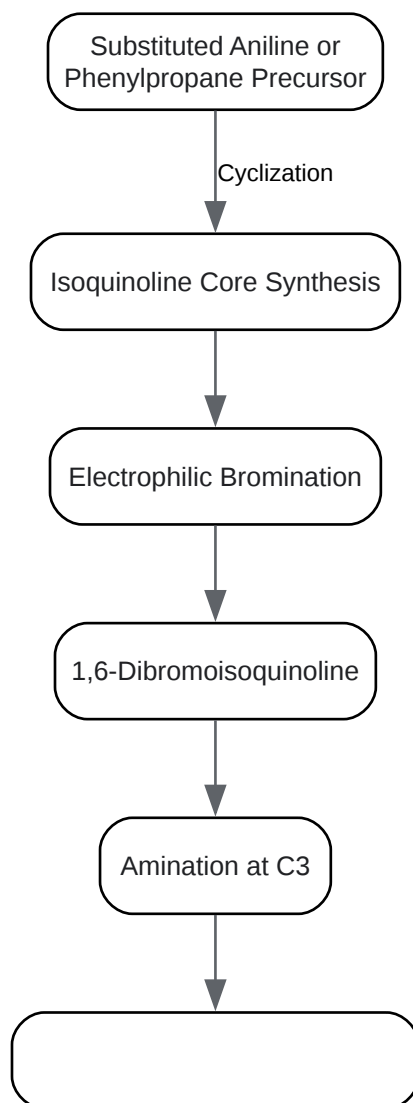
While a specific, detailed experimental protocol for the synthesis of **1,6-dibromoisoquinolin-3-amine** is not readily available in published literature, a plausible synthetic strategy would involve a multi-step process.[1] The general approach would likely include the formation of the isoquinoline core, followed by bromination and amination.[1]

Proposed Synthetic Pathway

A logical synthetic route could involve the following key transformations:

- Formation of the Isoquinoline Ring: Cyclization reactions starting from appropriate precursors like substituted anilines or phenylpropanes.[1]
- Bromination: Introduction of bromine atoms at the 1 and 6 positions via electrophilic aromatic bromination using a suitable brominating agent.[1]

- Amination: Introduction of the amino group at the 3-position, potentially through nucleophilic substitution or the reduction of a nitro derivative.^[1]



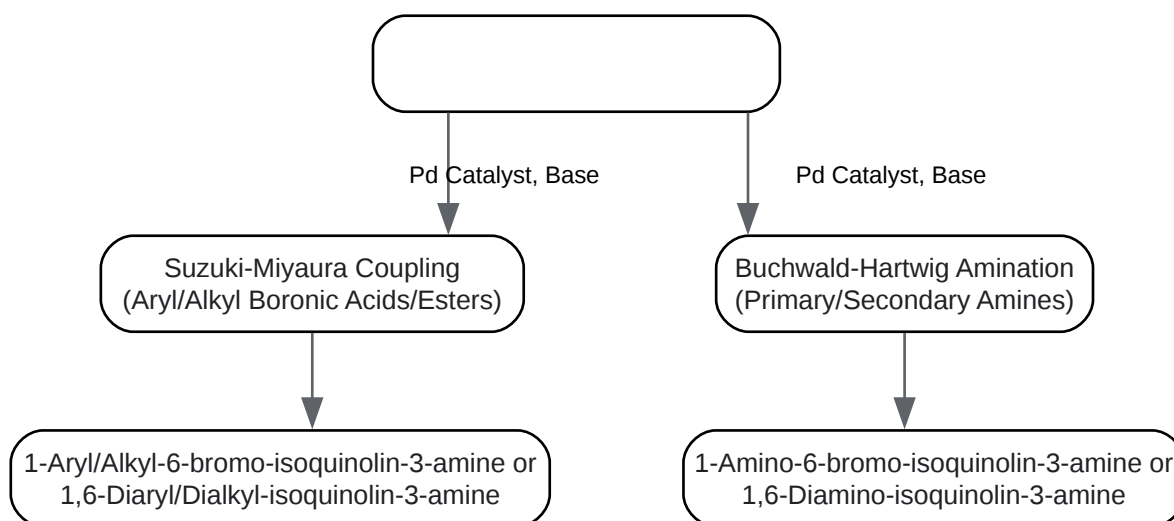
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Proposed general synthetic workflow for **1,6-dibromoisoquinolin-3-amine**.

Reactivity and Utility in Cross-Coupling Reactions

The primary utility of **1,6-dibromoisoquinolin-3-amine** in synthetic chemistry lies in its capacity to serve as a scaffold for generating molecular diversity. The two bromine atoms at positions 1 and 6 are amenable to substitution through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.^[1] This allows for the introduction of a wide array of functional groups, making it a valuable

precursor for the synthesis of complex organic molecules with potential applications in drug discovery and materials science.[1]



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Key cross-coupling reactions utilizing **1,6-dibromoisoquinolin-3-amine**.

Potential Biological and Pharmaceutical Applications

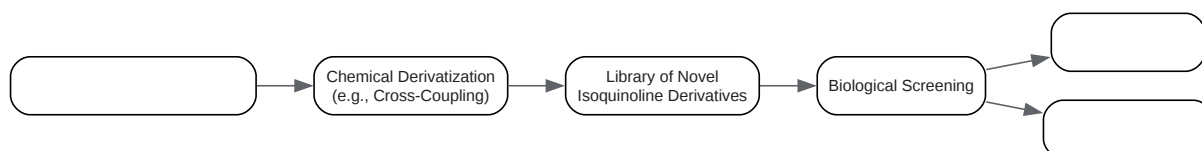
While specific biological data for **1,6-dibromoisoquinolin-3-amine** is limited, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[2] Derivatives of isoquinoline have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2]

Anticancer Potential

Certain isoquinoline compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.[1] The introduction of bromine atoms can modulate the biological activity of the quinoline and isoquinoline cores, with some brominated derivatives showing significant antiproliferative effects.[3] It is plausible that derivatives of **1,6-dibromoisoquinolin-3-amine** could exhibit interesting anticancer properties, potentially through mechanisms such as kinase inhibition or topoisomerase inhibition, which are common targets for this class of compounds.

Antimicrobial Activity

Some studies suggest that isoquinoline derivatives can possess antibacterial and antifungal properties.[1] The development of new antimicrobial agents is a critical area of research, and the diverse functionalization possible with **1,6-dibromoisquinolin-3-amine** makes it an attractive starting point for the synthesis of novel compounds with potential antimicrobial activity.



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Drug discovery workflow starting from **1,6-dibromoisquinolin-3-amine**.

Experimental Protocols (Representative)

The following are representative protocols for the synthesis and potential biological evaluation of **1,6-dibromoisquinolin-3-amine** and its derivatives. These are based on general procedures for similar compounds and would require optimization for this specific substrate.

Representative Synthesis via Reduction of a Nitro Precursor

This protocol is adapted from a general procedure for the synthesis of aminoquinolines from their nitro precursors.[4]

Table 2: Representative Protocol for the Synthesis of **1,6-Dibromoisquinolin-3-amine**

Step	Procedure
1. Reaction Setup	In a round-bottom flask, suspend the hypothetical 1,6-dibromo-3-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
2. Reagent Addition	To the stirred suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).
3. Reaction Conditions	Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
4. Workup	Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron catalyst. Wash the filter cake with ethanol and ethyl acetate. Combine the filtrates and remove the organic solvents under reduced pressure.
5. Extraction	Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
6. Purification	Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude 1,6-dibromoisoquinolin-3-amine can be further purified by column chromatography on silica gel.

Representative Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5]

Table 3: Representative Protocol for MIC Determination

Step	Procedure
1. Compound Preparation	Prepare a stock solution of 1,6-dibromoisoquinolin-3-amine or its derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.
2. Inoculum Preparation	Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth medium.
3. Inoculation	Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
4. Incubation	Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
5. MIC Determination	The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Spectroscopic Data

While detailed experimental spectra for **1,6-dibromoisoquinolin-3-amine** are not widely available, some characteristics can be predicted based on its structure.

Table 4: Predicted Spectroscopic Data

Technique	Expected Characteristics
Mass Spectrometry (MS)	The molecular ion peak is expected at m/z 301.96. The isotopic pattern will be characteristic of a molecule containing two bromine atoms, with significant M+2 and M+4 peaks. [1]
¹ H NMR Spectroscopy	Signals are expected in the aromatic region (typically 7.0-9.0 ppm). The protons on the isoquinoline ring will show complex splitting patterns due to spin-spin coupling. The amine (-NH ₂) protons may appear as a broad singlet.
¹³ C NMR Spectroscopy	Signals for the nine carbon atoms of the isoquinoline core are expected. The carbons bonded to the bromine atoms will be influenced by their electron-withdrawing nature.
Infrared (IR) Spectroscopy	Characteristic N-H stretching vibrations for a primary amine are expected in the region of 3300-3500 cm ⁻¹ .

Conclusion

1,6-Dibromoisquinolin-3-amine is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its utility as a scaffold for generating diverse libraries of isoquinoline derivatives through established cross-coupling methodologies makes it a compound of high interest for medicinal chemists. While specific biological data for this compound is currently sparse, the known pharmacological activities of the isoquinoline class of molecules suggest that derivatives of **1,6-dibromoisquinolin-3-amine** could be promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

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